1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors
Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Introduction of Iodo Group: The iodo group can be introduced through iodination reactions using iodine or iodine monochloride in the presence of an oxidizing agent.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of difluoromethyl-4-iodo-3-(methoxymethyl)-1H-pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing the iodo group.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the iodo group.
Scientific Research Applications
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound can be used as a probe to study biological processes involving pyrazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The iodo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-bromo-3-(methoxymethyl)-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.
1-(Difluoromethyl)-4-iodo-3-(ethoxymethyl)-1H-pyrazole: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
Uniqueness
1-(Difluoromethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group provides opportunities for halogen bonding interactions. The methoxymethyl group adds further versatility in chemical modifications and biological interactions .
Properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-11(10-5)6(7)8/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPSHJAIOGVSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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